2,2-Dideuteriopropan-1-ol
Overview
Description
2,2-Dideuteriopropan-1-ol is a deuterated alcohol, where two hydrogen atoms in the propan-1-ol molecule are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, kinetic isotope effects, and spectroscopic analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dideuteriopropan-1-ol typically involves the deuteration of propan-1-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of deuterium oxide (D₂O) as a deuterium source can also be employed, where the alcohol undergoes exchange reactions in the presence of a catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dideuteriopropan-1-ol undergoes various chemical reactions similar to its non-deuterated counterpart, propan-1-ol. These reactions include:
Oxidation: The compound can be oxidized to form 2,2-Dideuteriopropanal or further to 2,2-Dideuteriopropanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to 2,2-Dideuteriopropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 2,2-Dideuteriopropyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products:
Oxidation: 2,2-Dideuteriopropanal, 2,2-Dideuteriopropanoic acid.
Reduction: 2,2-Dideuteriopropane.
Substitution: 2,2-Dideuteriopropyl chloride.
Scientific Research Applications
2,2-Dideuteriopropan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy, enhancing the resolution and sensitivity of spectroscopic analysis.
Mechanism of Action
The mechanism of action of 2,2-Dideuteriopropan-1-ol in chemical reactions involves the participation of the deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. The presence of deuterium can lead to a lower reaction rate compared to hydrogen, providing insights into the reaction mechanism and the role of hydrogen atoms in the process.
Comparison with Similar Compounds
Propan-1-ol: The non-deuterated analog of 2,2-Dideuteriopropan-1-ol.
2,2-Dimethylpropan-1-ol: A structurally similar compound with different substituents.
2,2-Dideuteriopropane: The fully reduced form of this compound.
Comparison: this compound is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. These properties make it valuable for studies involving isotopic labeling, reaction mechanisms, and spectroscopic analysis. In contrast, non-deuterated analogs and other similar compounds may not provide the same level of insight into these areas.
Properties
IUPAC Name |
2,2-dideuteriopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480191 | |
Record name | (2,2-~2~H_2_)Propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-14-8 | |
Record name | (2,2-~2~H_2_)Propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40422-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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